molecular formula C11H20NNaO4S B15326861 sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate

sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate

Cat. No.: B15326861
M. Wt: 285.34 g/mol
InChI Key: FBMSFKQJWAEWLG-RJUBDTSPSA-M
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Description

Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexane ring, with a sulfinate group also present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves the protection of the amino group with a Boc group, followed by the introduction of the sulfinate group. One common method involves the reaction of cyclohexane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The sulfinate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Trifluoroacetic acid (TFA), hydrochloric acid.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate.

    Reduction: (1S,2R)-2-amino-cyclohexane-1-sulfinate.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interactions with various molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional groups. The sulfinate group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium (1S,2R)-2-amino-cyclohexane-1-sulfinate: Lacks the Boc protecting group, making it more reactive.

    Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate: An oxidized form of the compound with a sulfonate group instead of a sulfinate group.

Uniqueness

Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is unique due to the presence of both the Boc protecting group and the sulfinate group, which confer specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C11H20NNaO4S

Molecular Weight

285.34 g/mol

IUPAC Name

sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate

InChI

InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m1./s1

InChI Key

FBMSFKQJWAEWLG-RJUBDTSPSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1S(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+]

Origin of Product

United States

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